Hdac2-IN-1

Description

Overview of Histone Deacetylases (HDACs) and their Biological Significance

Histone deacetylases (HDACs), also known as lysine (B10760008) deacetylases (KDACs), are a class of enzymes that play a crucial role in gene transcription by removing acetyl groups from lysine residues on both histone and non-histone proteins. mdpi.comwikipedia.org This deacetylation process influences chromatin structure, typically leading to a more condensed state that suppresses gene expression. mdpi.comwikipedia.org HDACs counterbalance the activity of histone acetyltransferases (HATs), which add acetyl groups, creating a dynamic regulatory system for gene expression. mdpi.comfrontiersin.org

Beyond their well-established role in modifying histones, HDACs also deacetylate a variety of non-histone proteins, thereby regulating numerous pivotal biological signaling pathways. mdpi.comwikipedia.org Their enzymatic activities are essential for maintaining various normal physiological processes, including cell proliferation, apoptosis, neurogenesis, and epigenetic regulation. mdpi.com Dysregulation of histone acetylation and deacetylation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, cardiovascular disorders, metabolic disorders, and diabetes. mdpi.comahajournals.org Consequently, HDACs are considered potential therapeutic targets for these conditions. mdpi.com

The human HDAC family comprises 18 members, grouped into four classes based on their homology to yeast counterparts. wikipedia.orgembopress.org Class I includes HDACs 1, 2, 3, and 8, which are highly homologous to Saccharomyces cerevisiae Rpd3. embopress.org Class II is further subdivided into Class IIa (HDACs 4, 5, 7, and 9) and Class IIb (HDACs 6 and 10), homologous to S. cerevisiae Hda1. embopress.org Class III consists of the sirtuins (SIRT1-7), which are NAD+-dependent. mdpi.com Class IV contains only HDAC11, showing homology to both Class I and Class II HDACs. frontiersin.orgembopress.org

Specificity and Functional Importance of Histone Deacetylase 2 (HDAC2) in Biological Processes

Histone deacetylase 2 (HDAC2) is a key member of the Class I HDAC family, primarily located in the nucleus. spandidos-publications.com It catalyzes the deacetylation of lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4). uniprot.orgwikipedia.orguniprot.org This activity contributes to epigenetic repression and is important for transcriptional regulation, cell cycle progression, and developmental events. uniprot.orgwikipedia.orguniprot.org

HDAC2 functions through the formation of large multiprotein complexes, including SIN3, NuRD, CoREST, MiDAC, MIER, and RERE, acting as both catalytic and structural components. uniprot.orguniprot.orgresearchgate.net It forms transcriptional repressor complexes by associating with proteins such as MAD, SIN3, YY1, and N-COR. uniprot.orguniprot.org HDAC2 also deacetylates non-histone targets, such as TSHZ3, regulating their transcriptional repressor activity. uniprot.orguniprot.org

While HDAC1 and HDAC2 share high sequence similarity, particularly in their catalytic domains nih.gov, genetic studies in mice have revealed both redundant and specific functions for these enzymes. embopress.org For instance, combined deletion or inactivation of HDAC1 and HDAC2 has been shown to result in a senescence-like G1 cell cycle arrest in fibroblasts, accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21Cip. embopress.org In hematopoiesis, total levels of HDAC1 and HDAC2 are critical for erythrocyte-megakaryocyte differentiation, and their dual inactivation leads to apoptosis of megakaryocytes and thrombocytopenia. embopress.org

HDAC2 also possesses specific functions independent of HDAC1. It has been implicated in cardiac hypertrophy, where deficiencies were shown to mitigate hypertrophy in response to stimuli. wikipedia.org HDAC2 also plays a specific role in repressing genes involved in synaptogenesis, with HDAC2-deficient mice showing enhanced synapse formation, learning, and memory. embopress.orgfrontiersin.org Furthermore, HDAC2 has been shown to regulate the Signal Transducer and Activator of Transcription I (STAT1) and interferon-stimulated genes, suggesting a role in the cellular innate antiviral response. wikipedia.org Deregulation of HDAC2 has been connected to the repression of immune modulation and defense escape in tumorigenesis. oncotarget.com

Rationale for Developing and Studying HDAC2-Selective Inhibitors in Academic Research (e.g., Hdac2-IN-1)

While pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown promise in treating certain malignancies, their lack of specificity can lead to undesirable side effects due to the diverse and sometimes opposing functions of different HDAC isoforms. mdpi.comnih.govaacrjournals.orgsci-hub.se For example, while some HDACs promote cancer development, others may act as tumor suppressors. frontiersin.org This highlights the need for developing isoform-selective HDAC inhibitors to achieve targeted therapeutic effects and potentially reduce toxicity. mdpi.comnih.govaacrjournals.orgsci-hub.se

HDAC2, in particular, has emerged as a promising therapeutic target in various diseases, including cancer and neurodegenerative disorders, due to its specific roles in cell proliferation, gene expression regulation, and synaptic plasticity. spandidos-publications.comwikipedia.orgfrontiersin.orgnih.gov Overexpression or aberrant activity of HDAC2 has been linked to decreased dendrite spine density, impaired synaptic plasticity, and the triggering of neurodegenerative signaling. frontiersin.org In cancer, HDAC2 overexpression is frequently observed and contributes to progression by silencing pro-apoptotic proteins and inactivating tumor suppressors like p53. spandidos-publications.comnih.gov

Given the distinct functional importance of HDAC2 and the potential for off-target effects with non-selective inhibitors, the development and study of HDAC2-selective inhibitors, such as Hdac2-IN-1, are crucial in academic research. nih.govfrontiersin.org These selective compounds serve as valuable tools to dissect the precise roles of HDAC2 in various biological and pathological processes, independent of other HDAC isoforms. nih.gov This research aims to understand the mechanisms by which selective HDAC2 inhibition exerts its effects and to evaluate its potential as a more targeted therapeutic strategy. nih.govaacrjournals.orgnih.gov

Contextualization of Hdac2-IN-1 within the Landscape of Epigenetic Modulator Research

Hdac2-IN-1 is situated within the broader landscape of epigenetic modulator research, specifically focusing on inhibitors of histone deacetylases. Epigenetic modifications, including histone acetylation, play a critical role in regulating gene expression without altering the underlying DNA sequence. mdpi.comfrontiersin.org Dysregulation of these epigenetic mechanisms is a hallmark of many diseases. mdpi.comfrontiersin.org

HDAC inhibitors represent a significant class of epigenetic modulators that aim to restore normal gene expression patterns by altering the acetylation status of proteins. mdpi.compnas.org While early research focused on pan-HDAC inhibitors, the field has increasingly moved towards developing isoform-selective inhibitors to improve efficacy and reduce off-target effects. mdpi.comnih.govaacrjournals.orgsci-hub.se

Hdac2-IN-1 falls into this category of isoform-selective HDAC inhibitors, specifically designed or studied for its inhibitory activity against HDAC2. nih.gov Its investigation contributes to the understanding of how selective modulation of HDAC2 activity impacts specific cellular processes and disease states. Research involving compounds like Hdac2-IN-1 helps to delineate the precise contributions of individual HDAC isoforms to complex biological networks and disease pathogenesis. This knowledge is essential for the rational design and development of next-generation epigenetic therapies with improved specificity and therapeutic profiles. nih.govnih.gov

The study of Hdac2-IN-1, therefore, represents an effort within academic research to develop chemical probes that can selectively target HDAC2, allowing for a more precise investigation of its biological functions and therapeutic potential compared to less selective HDAC inhibitors. nih.govfrontiersin.org

Below is a table summarizing some key characteristics of HDAC classes:

| HDAC Class | Members | Yeast Homolog | Key Features |

| Class I | HDAC1, 2, 3, 8 | Rpd3 | Primarily nuclear, involved in transcriptional repression. embopress.org |

| Class IIa | HDAC4, 5, 7, 9 | Hda1 | Can shuttle between nucleus and cytoplasm, often regulated by signaling. embopress.org |

| Class IIb | HDAC6, 10 | Hda1 | Primarily cytoplasmic, targets non-histone proteins like tubulin. embopress.org |

| Class III | SIRT1-7 | Sir2 | NAD+-dependent, distinct catalytic mechanism. mdpi.com |

| Class IV | HDAC11 | Both Class I and II | Unique structure, potential role in fatty acylation. frontiersin.orgembopress.org |

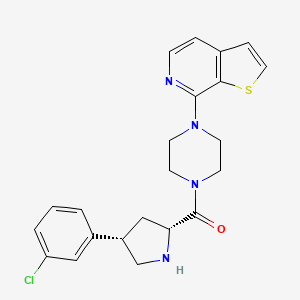

Structure

3D Structure

Properties

Molecular Formula |

C22H23ClN4OS |

|---|---|

Molecular Weight |

427.0 g/mol |

IUPAC Name |

[(2R,4S)-4-(3-chlorophenyl)pyrrolidin-2-yl]-(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C22H23ClN4OS/c23-18-3-1-2-16(12-18)17-13-19(25-14-17)22(28)27-9-7-26(8-10-27)21-20-15(4-6-24-21)5-11-29-20/h1-6,11-12,17,19,25H,7-10,13-14H2/t17-,19-/m1/s1 |

InChI Key |

YMNUWCFQVRYQGA-IEBWSBKVSA-N |

Isomeric SMILES |

C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)[C@H]4C[C@H](CN4)C5=CC(=CC=C5)Cl |

Canonical SMILES |

C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)C4CC(CN4)C5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Hdac2 in 1 Action

Hdac2-IN-1 Binding Interactions with the HDAC2 Catalytic Domain

The catalytic activity of HDAC2 relies on the presence of a zinc ion within its active site. mdpi.comwikipedia.org Inhibitors targeting HDAC2, including those in the ortho-aminoanilide class to which compounds designed for HDAC2 selectivity often belong, typically function by chelating this essential zinc ion. nih.govmdpi.com This chelation interferes with the enzyme's ability to coordinate the substrate and facilitate the deacetylation reaction.

Ligand-Protein Interaction Analysis (e.g., Zinc chelation, amino acid residues)

The catalytic domain of HDAC2 contains a pocket where the deacetylation of lysine (B10760008) residues occurs. This process involves the zinc ion coordinating the carbonyl group of the lysine substrate and a water molecule. wikipedia.org A nucleophilic attack by the coordinated water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is stabilized by hydrogen bonds and metal coordination before the acetyl group is cleaved. wikipedia.org

The active site of HDAC2 is characterized by specific structural features, including a 'foot pocket' and a lipophilic 'tube' leading to the zinc binding site. spandidos-publications.com Key amino acid residues contribute to the formation of these regions and are involved in interactions with substrates and inhibitors. The 'foot pocket', located adjacent to the zinc binding site, is primarily formed by residues such as Tyrosine 29, Methionine 35, Phenylalanine 114, and Leucine 144. spandidos-publications.com The lipophilic tube, extending from the enzyme surface to the zinc site, is surrounded by residues including Glycine 154, Phenylalanine 155, Histidine 183, Phenylalanine 210, and Leucine 276. spandidos-publications.com While the specific, detailed binding interactions of Hdac2-IN-1 with these residues are not explicitly available in the provided information, inhibitors designed to target HDAC2 would interact with these regions and the catalytic zinc ion to exert their inhibitory effect.

Kinetic Selectivity Profiling of Hdac2-IN-1 against Class I HDACs (e.g., HDAC1, HDAC3, HDAC8)

Research has explored different strategies to achieve HDAC2 selectivity, including the design of compounds with specific kinetic binding properties, such as biased residence time. rsc.orgrsc.orghud.ac.uk For example, ortho-aminoanilide inhibitors have been developed that show selectivity for HDACs 1, 2, and 3 but are inactive against HDAC8. nih.gov Furthermore, specific compounds like BRD6688 and BRD4884, also ortho-aminoanilides, have demonstrated kinetic selectivity for HDAC2 compared to HDAC1. rsc.orgrsc.orghud.ac.uk Another compound, referred to as Compound 9 in one study, showed preferential inhibition of HDAC2 (IC₅₀ = 0.19 µM) over HDAC1 and HDAC3 (IC₅₀ values of 1.50 µM and 1.49 µM, respectively). mdpi.com Comparative molecular docking studies with a different lead compound, RH01652, also indicated a higher binding affinity towards HDAC2 compared to HDAC1, HDAC3, and HDAC8. nih.gov

While specific kinetic selectivity data for Hdac2-IN-1 across the entire panel of Class I HDACs (HDAC1, HDAC3, HDAC8) is not detailed in the provided search results, its designation as "Hdac2-IN-1" suggests it was developed with the intention of selectively inhibiting HDAC2. The challenges in achieving selectivity between HDAC1 and HDAC2 highlight the importance of subtle differences in their catalytic sites or surrounding regions that can be exploited by selective inhibitors.

Impact of Hdac2-IN-1 on HDAC2 Enzymatic Activity and Deacetylation Function

Hdac2-IN-1, as an inhibitor of HDAC2, is expected to impact the enzymatic activity of HDAC2, thereby affecting the deacetylation status of both histone and non-histone proteins.

Inhibition of Histone Deacetylation (e.g., H3K9, H4K12)

A primary function of HDAC2 is the deacetylation of lysine residues on the N-terminal tails of core histones, including H2A, H2B, H3, and H4. uniprot.orggenecards.orgatlasgeneticsoncology.org This activity contributes to the formation of condensed chromatin structures and the repression of gene transcription. uniprot.orggenecards.orgmdpi.com Inhibition of HDAC2 by compounds like Hdac2-IN-1 would therefore lead to increased acetylation levels on these histone substrates.

Studies using selective HDAC2 inhibitors have demonstrated increased acetylation at specific histone marks known to be targets of HDAC2. For instance, treatment with kinetically selective HDAC2 inhibitors such as BRD6688 and BRD4884 resulted in elevated levels of histone H4 lysine 12 acetylation (H4K12ac) and histone H3 lysine 9 acetylation (H3K9ac) in primary mouse neuronal cell cultures and in the hippocampus of a mouse model of neurodegenerative disease. rsc.orgrsc.orghud.ac.uk HDAC2 is known to be enriched at the promoters of genes related to synaptic and cognitive function, where it reduces histone acetylation, including H4K5 and H4K12. mit.edu Increased occupancy of HDAC2 at gene promoters is associated with reduced histone acetylation. mit.edu Furthermore, knockdown of HDAC2 has been shown to lead to notable histone H4 acetylation at the promoter of the p16(INK4a) gene. nih.gov

These findings indicate that inhibiting HDAC2 enzymatic activity directly impacts the acetylation status of key histone marks, counteracting the deacetylation function of the enzyme and potentially leading to changes in chromatin structure and gene expression.

Here is a representative table illustrating the effect of selective HDAC2 inhibition on histone acetylation, based on findings from studies with related compounds:

| Histone Mark | Effect of Selective HDAC2 Inhibition | Reference |

| H3K9ac | Increased acetylation | rsc.orgrsc.orghud.ac.ukplos.org |

| H4K12ac | Increased acetylation | rsc.orgrsc.orghud.ac.ukmit.eduplos.org |

| H2B(tetra-acetylated) | Increased acetylation | plos.org |

| H4 | Increased acetylation at p16(INK4a) promoter | nih.gov |

Modulation of Non-Histone Protein Deacetylation by Hdac2-IN-1

Beyond its well-established role in histone deacetylation, HDAC2 also targets a variety of non-histone proteins. uniprot.orggenecards.orgtandfonline.comnih.govresearchgate.netahajournals.org The deacetylation of these non-histone substrates can modulate their function, localization, or interaction with other proteins, thereby influencing diverse cellular processes independently of direct transcriptional regulation through histones. researchgate.net

HDAC2 has been shown to deacetylate several non-histone proteins, including transcription factors and other regulatory molecules. For example, HDAC2 deacetylates TSHZ3, which affects its activity as a transcriptional repressor. uniprot.org It also regulates the deacetylation of specific transcription factors such as STAT3 and SMAD7, thereby impacting gene expression controlled by these proteins. atlasgeneticsoncology.org The glucocorticoid receptor is another non-histone protein reported to be a target of HDAC2 deacetylation. ahajournals.org

Furthermore, HDAC2 plays a role in regulating the activity of the tumor suppressor protein p53. HDAC2 negatively regulates p53 transcriptional activities and inhibits its DNA binding ability. aacrjournals.org While the precise mechanism is not fully understood, it may involve direct interaction or deacetylation of p53 at specific lysine residues. aacrjournals.org The acetylation status of HDAC2 itself can also be modulated by other enzymes, such as p300/CBP-associated factor (pCAF) and HDAC5, which can in turn affect HDAC2's intrinsic enzymatic activity. ahajournals.org Additionally, acetylated HDAC1 has been shown to inhibit the deacetylase activity of HDAC2 through direct interaction. nih.gov

Hdac2 in 1 in Epigenetic Regulation and Chromatin Dynamics Research

Hdac2-IN-1-Mediated Alterations in Chromatin Structure and Accessibility

The acetylation status of histones is a key determinant of chromatin structure and accessibility to the transcriptional machinery. Histone acetyltransferases (HATs) add acetyl groups, leading to a more open chromatin structure (euchromatin), while HDACs remove them, resulting in a more condensed structure (heterochromatin). spandidos-publications.comoup.comresearchgate.net Hdac2-IN-1, by targeting HDAC2, is studied for its ability to influence this balance and consequently alter chromatin structure and accessibility.

Effects on Nucleosome Remodeling and Compaction

HDAC2, often in complex with other proteins, contributes to the compaction of chromatin by deacetylating histones H3 and H4. spandidos-publications.comactivemotif.comuniprot.orguniprot.org This deacetylation strengthens the interaction between negatively charged DNA and positively charged histone tails, promoting a more condensed nucleosome structure. spandidos-publications.com Inhibition or depletion of HDAC2 has been shown to lead to chromatin decondensation and increased histone acetylation. aacrjournals.org Studies involving the combined deletion or inhibition of HDAC1 and HDAC2, which often function together, have demonstrated impaired chromatin structure and increased DNA damage, highlighting their role in maintaining proper chromatin organization. tandfonline.combiologists.com Specific histone marks, such as H4K12ac and H4K16ac, are targets of HDAC1 and HDAC2, and their deacetylation is important for chromatin remodeling processes, including those at the replication fork. tandfonline.comnih.gov

Influence on Heterochromatin and Euchromatin States

Chromatin exists in dynamic states of euchromatin (transcriptionally active, open) and heterochromatin (transcriptionally repressed, condensed). oup.comresearchgate.net HDAC2 activity is associated with the formation and maintenance of condensed chromatin, or heterochromatin. aacrjournals.org Studies have shown that depletion of HDAC2 can lead to reduced expression of proteins involved in heterochromatin maintenance, such as HP1, and result in morphologic changes indicative of chromatin decondensation. aacrjournals.orgnih.gov This suggests that modulation of HDAC2 activity by compounds like Hdac2-IN-1 can influence the balance between heterochromatin and euchromatin, potentially increasing the accessibility of DNA within previously condensed regions. oup.com

Regulation of Gene Expression by Hdac2-IN-1

By influencing chromatin structure and the acetylation status of histones and other proteins, Hdac2-IN-1 is expected to modulate gene expression. As HDAC2 is primarily associated with transcriptional repression, its inhibition is often linked to the activation of genes that were previously silenced. spandidos-publications.comuniprot.orguniprot.org

Transcriptional Activation of Repressed Genes

HDAC2 functions as a transcriptional repressor by deacetylating histones at target gene promoters, leading to chromatin condensation and reduced access for transcription factors. spandidos-publications.comuniprot.orguniprot.orgatlasgeneticsoncology.org Inhibition or silencing of HDAC2 can lead to the transcriptional activation of genes that were previously repressed. biorxiv.orgoncotarget.com This activation is often associated with increased histone acetylation at the promoter regions of these genes. oncotarget.com For example, studies have shown that HDAC2 occupies the promoter regions of genes like p21 and p57, and its inhibition can lead to their increased expression. atlasgeneticsoncology.orgoncotarget.com

Specific Gene Targets and Transcriptional Pathways Modulated by Hdac2-IN-1

Research has identified specific gene targets and transcriptional pathways that are modulated by HDAC2 activity. HDAC2 is a key regulator of genes involved in cell cycle, apoptosis, cell adhesion, and migration. atlasgeneticsoncology.org It also plays a role in regulating the transcription of genes implicated in various developmental processes. atlasgeneticsoncology.org

Studies have shown that HDAC2 can repress the expression of tumor suppressor genes like p21, and its inhibition can reverse this repression. atlasgeneticsoncology.org Additionally, HDAC2 has been found to negatively regulate the transcriptional activities of p53, affecting both p53-dependent trans-repression and trans-activation of a subset of target genes. aacrjournals.org Inhibition of HDAC2 can enhance p53-DNA binding activity at the promoters of these genes. aacrjournals.org

HDAC2 is also involved in the regulation of synaptic plasticity genes, influencing learning and memory formation. atlasgeneticsoncology.orgresearchgate.net Its binding to chromatin and subsequent repression of plasticity-associated genes can be modulated by various factors. researchgate.net

Furthermore, HDAC2 can regulate gene expression by deacetylating specific transcription factors, including STAT3 and SMAD7. atlasgeneticsoncology.org It is also part of multiprotein corepressor complexes that are recruited to specific genomic sequences by sequence-specific transcription factors, influencing the transcription of associated genes. atlasgeneticsoncology.org

The following table summarizes some reported gene targets and pathways modulated by HDAC2:

| Gene Target/Pathway | Effect of HDAC2 Activity | Associated Process/Complex | Source |

| p21 | Repression | Cell cycle regulation, Tumor suppression | atlasgeneticsoncology.orgoncotarget.com |

| p57 | Repression | Cell cycle regulation | oncotarget.com |

| c-Myc | Trans-repression | Cell proliferation (affected by p53-HDAC2 interaction) | aacrjournals.org |

| Cyclin B1 | Trans-repression | Cell cycle regulation (affected by p53-HDAC2 interaction) | aacrjournals.org |

| Synaptic plasticity genes | Repression | Learning and memory formation | atlasgeneticsoncology.orgresearchgate.net |

| STAT3 | Deacetylation | Transcription factor regulation | atlasgeneticsoncology.org |

| SMAD7 | Deacetylation | Transcription factor regulation | atlasgeneticsoncology.org |

| Genes regulated by p53 | Negative regulation | Cell cycle arrest, apoptosis, senescence | aacrjournals.org |

| MHC class II genes (e.g., HLA-DRA, HLA-DPA1) | Repression | Immune modulation | oncotarget.com |

| Fetal globin genes | Repression | Erythropoiesis | mdpi.com |

Hdac2-IN-1 and Protein Complex Interactions

HDAC2 functions primarily as part of large multiprotein complexes that are recruited to specific genomic locations to exert their deacetylase activity and regulate transcription. activemotif.comuniprot.orguniprot.org Hdac2-IN-1, as a compound targeting HDAC2, is relevant to understanding the role of HDAC2 within these complexes.

HDAC2 is a core component of several major corepressor complexes, including SIN3A/B, NuRD (nucleosome remodeling and deacetylation), and CoREST (co-repressor for element-1 silencing transcription factor). uniprot.orguniprot.orgatlasgeneticsoncology.orgplos.orgnih.govnih.gov These complexes are recruited to DNA by specific transcription factors, which provides target specificity for HDAC2's action on nucleosomal domains. plos.org

The NuRD complex is notable as it contains both histone deacetylase activity (provided by HDAC1 and/or HDAC2) and ATP-dependent chromatin remodeling activity. uniprot.orgnih.gov HDAC2's interaction with components of the NuRD complex, such as MTA1, has been structurally characterized, revealing specific amino acid interactions that mediate complex formation. researchgate.net Targeted degradation of HDAC2 has been shown to lead to the destabilization and degradation of several members of the NuRD complex, impacting chromatin accessibility and enhancer-associated transcription. biorxiv.org

HDAC2 also forms complexes with SIN3, YY1, and N-COR, functioning as transcriptional repressors. uniprot.orguniprot.org The CoREST complex, containing HDAC2, has been implicated in the negative regulation of synaptic plasticity and memory formation. nih.gov

HDAC2 can form heterodimers with HDAC1, although the heterodimer itself does not directly bind DNA and requires recruitment by transcription factors. atlasgeneticsoncology.org Acetylation of HDAC1 can influence the activity of the HDAC1-HDAC2 heterodimer, introducing a layer of collaborative regulation within these complexes. mdpi.comnih.gov

The interaction of HDAC2 with these diverse protein complexes underscores its central role in coordinating epigenetic modifications and transcriptional regulation. Understanding how Hdac2-IN-1 affects HDAC2's integration into and function within these complexes is crucial for elucidating its biological effects.

Here is a table summarizing key protein complexes containing HDAC2:

| Protein Complex | Key Function(s) | Associated Proteins (Examples) | Source |

| SIN3A/B | Transcriptional repression | SIN3A/B, SAP18, SAP30 | uniprot.orguniprot.orgatlasgeneticsoncology.orgplos.org |

| NuRD | Nucleosome remodeling and deacetylation, Transcriptional repression | MTA1, CHD4, RBBP4, RBBP7, MBD proteins | uniprot.orguniprot.orgatlasgeneticsoncology.orgbiorxiv.orgplos.orgresearchgate.net |

| CoREST | Transcriptional repression | RCOR, GFI, KDM1A | uniprot.orguniprot.orgatlasgeneticsoncology.orgplos.orgnih.gov |

| MAD complex | Transcriptional repression | MAD | uniprot.orguniprot.org |

| N-COR complex | Transcriptional repression | N-COR | uniprot.orguniprot.org |

Disruption or Remodeling of HDAC2-Containing Corepressor Complexes (e.g., NuRD, Sin3, CoREST)

HDAC2 is a key component of several multiprotein corepressor complexes, including NuRD (nucleosome remodeling and deacetylation), mSin3, and CoREST (co-repressor for element-1-silencing transcription factor). atlasgeneticsoncology.orgportlandpress.compnas.orgresearchgate.net These complexes play crucial roles in epigenetic regulation by mediating histone deacetylation, which can lead to transcriptional repression and chromatin remodeling. atlasgeneticsoncology.orgportlandpress.compnas.orgresearchgate.netresearchgate.net HDAC1 and HDAC2 often function together as the catalytic core of these complexes. portlandpress.compnas.orgplos.orgmeduniwien.ac.atashpublications.orgnih.govnih.govresearchgate.net

While the general roles of HDAC2 within these corepressor complexes are well-established, information specifically detailing the disruption or remodeling of NuRD, Sin3, or CoREST complexes directly caused by the compound Hdac2-IN-1 was not found in the provided search results. Research often focuses on the effects of inhibiting HDAC2 activity or genetically altering HDAC2, which in turn can impact the composition or function of these complexes. For instance, studies have shown that loss of HDAC2 can affect the binding or stability of other components within these complexes. plos.orgnih.govnih.gov

Cellular Processes Modulated by Hdac2 in 1 in Preclinical Models

Research on DNA Damage Response and Repair Pathways with Hdac2-IN-1

Hdac2-IN-1 Modulation of DNA Double-Strand Break Repair (e.g., NHEJ, HR)

DNA double-strand breaks (DSBs) are critical forms of DNA damage that can lead to genomic instability if not properly repaired. tandfonline.com Eukaryotic cells primarily utilize two pathways for DSB repair: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). tandfonline.comnih.gov NHEJ operates throughout the cell cycle, while HR is mainly active during the S and G2 phases. tandfonline.comnih.gov

Studies have indicated that HDAC1 and HDAC2 play a role in the DNA damage response (DDR) and promote DSB repair, particularly through the NHEJ pathway. nih.govresearchgate.net They are rapidly recruited to DNA damage sites and influence the acetylation status of histones, such as H3K56 and H4K16. nih.govresearchgate.netfrontiersin.org Deacetylation of these histone marks by HDAC1/2 appears to be important for efficient NHEJ. nih.govfrontiersin.org Inhibition of Class I/II HDACs, which include HDAC2, has been shown to block the activity of HDAC1 and HDAC2, leading to defects in the DDR, including hyperacetylation of H3K56 and H4K16 and impaired NHEJ. nih.govresearchgate.net

While the specific effects of Hdac2-IN-1 on NHEJ and HR have not been explicitly detailed in the provided search results, the known function of HDAC2 in promoting NHEJ suggests that an inhibitor targeting HDAC2, such as Hdac2-IN-1, would likely impair this repair pathway in preclinical models. Research on other HDAC inhibitors targeting Class I HDACs supports this, demonstrating that inhibition of HDAC1/2 can lead to defective DSB repair, particularly NHEJ, and hypersensitivity to DNA-damaging agents. nih.govresearchgate.netmdpi.com

Interplay with DNA Damage Response Proteins (e.g., γH2AX, pATM, pATR)

The DNA damage response (DDR) involves a complex network of proteins that detect, signal, and repair DNA damage. Key players in the DDR include the phosphoinositide 3-like kinases ATM and ATR, which are activated by DSBs and stalled replication forks, respectively. mdpi.comoncotarget.com ATM and ATR phosphorylate various downstream targets, including the histone variant H2AX at serine 139, leading to the formation of γH2AX foci at DNA damage sites. mdpi.comoncotarget.com γH2AX is considered a sensitive marker for DSBs. mdpi.com

HDAC2 has been implicated in modulating the DDR. Studies have shown that HDAC2 knockdown can induce DNA double-strand breaks, as measured by γH2AX, and interfere with the activation of the DNA damage response induced by agents like cisplatin (B142131) in ovarian cancer cells. nih.gov HDAC2 depletion affected γH2AX foci formation. nih.gov While HDAC2 knockdown resulted in marked upregulation of γH2AX, it did not obviously affect other DDR proteins such as pATM and pATR in one study. nih.gov However, other research indicates that ATM and ATR are key kinases involved in the DDR and their phosphorylation (pATM, pATR) is indicative of DDR activation in response to DNA damage, including that induced by HDAC inhibitors. mdpi.comoncotarget.comjci.org

The interplay between HDAC2 and DDR proteins is complex. HDAC1 and HDAC2 are recruited to DNA damage sites and their depletion can lead to higher levels of DNA-damage induced auto-phosphorylation and ATM-mediated phosphorylation of the NHEJ factor DNA-PKcs. nih.gov This suggests that HDAC1/2 promote proper DSB signaling and repair. nih.gov The impact of Hdac2-IN-1 on specific DDR proteins like γH2AX, pATM, and pATR in preclinical models would likely involve alterations in their phosphorylation status and/or recruitment to damage sites, consistent with the role of HDAC2 in regulating DNA repair and the DDR.

Hdac2-IN-1 Effects on Inflammatory and Immune Response Mechanisms in Preclinical Models

Regulation of Cytokine and Chemokine Expression

Cytokines and chemokines are crucial mediators of inflammatory and immune responses. nih.gov HDACs, including HDAC2, have been shown to regulate the expression of various cytokines and chemokines in preclinical models. ijbs.comnih.gov

For instance, in a mouse model of traumatic brain injury, microglia-targeted HDAC2 knockout led to the elevation of a panel of pro-inflammatory cytokines and chemokines. nih.gov This suggests that HDAC2 may play a role in repressing the expression of certain inflammatory mediators in this context. Similarly, in pancreatic cells, HDAC2 silencing increased the expression of CXCL2, while HDAC1 silencing decreased it, indicating opposing roles for these two closely related HDACs in regulating this chemokine. nih.gov

The regulation of cytokine and chemokine expression by HDACs can be cell-type and context-dependent, involving interactions with transcription factors and their post-translational modifications. nih.gov While direct studies on Hdac2-IN-1's effects on specific cytokine and chemokine expression profiles are not available in the provided results, the known regulatory role of HDAC2 in the expression of these immune mediators suggests that Hdac2-IN-1 would likely influence inflammatory and immune responses in preclinical models by altering cytokine and chemokine levels.

Modulation of Major Histocompatibility Complex (MHC) Gene Expression

Major Histocompatibility Complex (MHC) molecules play a critical role in the adaptive immune response by presenting antigens to T cells. frontiersin.org The expression of MHC genes is tightly regulated at the transcriptional level. frontiersin.org

HDACs, particularly HDAC1 and HDAC2, have been shown to interfere with the transcriptional transactivation function of the Class II transactivator (CIITA), a key regulator of MHC Class II gene expression. frontiersin.org This interference involves the deacetylation of lysine (B10760008) residues, acting as a molecular switch for CIITA-mediated transcriptional activation or silencing of MHC genes. frontiersin.org In mice, the HDAC1/HDAC2-associated repressor mSin3A amplifies this inhibition of CIITA function. frontiersin.org

Furthermore, studies have indicated that SARS-CoV-2 NSP5 can antagonize MHC II expression by subverting HDAC2. nih.gov This highlights the role of HDAC2 in the regulation of MHC II expression. While direct evidence for Hdac2-IN-1's specific effects on MHC gene expression is not provided, the established role of HDAC2 in repressing MHC Class II expression suggests that inhibition of HDAC2 by Hdac2-IN-1 could potentially lead to increased MHC Class II expression in preclinical models, thereby influencing antigen presentation and subsequent immune responses. Other HDAC inhibitors have been shown to induce MHC class I and class II gene expression in preclinical models. bmj.com

Preclinical Research Applications of Hdac2 in 1 in Disease Models

Neuropsychiatric and Neurodegenerative Disease Models

Aberrant HDAC activity, including that of HDAC2, has been linked to mechanisms underlying several neuropsychiatric and neurodegenerative diseases. Preclinical research in rodent models has investigated the effects of modulating HDAC2 in conditions such as mood disorders, schizophrenia, cognitive impairments, and chronic pain.

Hdac2-IN-1 in Mood Disorder-Related Research (e.g., Depression, Bipolar Disorder) in Rodent Models

Research in genetically engineered rodent models has indicated that altered expression or inhibition of HDAC2 can influence behavioral phenotypes associated with anxiety and depression. acs.orgnih.govharvard.edu Small molecule HDAC inhibitors have shown potential in correcting deficits related to central nervous system diseases in rodent studies. acs.orgnih.gov Postmortem studies have revealed altered expression of HDACs, including HDAC2, in the brains of individuals with major depressive disorder and bipolar disorder. nih.govplos.org Specifically, decreased HDAC2 protein expression has been identified in the nucleus accumbens of individuals with major depressive disorder. nih.gov Another postmortem investigation observed a significant increase in HDAC2 transcript levels in the dorsolateral prefrontal cortex (DLPFC) of individuals with major depressive disorder compared to controls. acs.orgnih.govharvard.edu

Animal models further support the connection between HDAC activity and mood disorders. For instance, a selective inhibitor of HDAC1 and HDAC2, Compound 60 (Cpd-60), administered chronically to mice, modulated brain function and altered behavior in mood-related tests that are responsive to clinically effective drugs. plos.org Treatment with Cpd-60 for one week was associated with reduced locomotor activity following acute amphetamine challenge and decreased immobility in the forced swim test, effects consistent with those of established mood stabilizers and antidepressants. plos.org These findings suggest that selective inhibition of HDAC1 and HDAC2 in the brain could be an epigenetic-based strategy for developing improved treatments for mood disorders. plos.org

Investigations of Hdac2-IN-1 in Schizophrenia Research

HDAC expression, particularly of HDAC1 and HDAC2, has long been implicated in the mechanisms underlying schizophrenia. acs.orgnih.gov Preclinical research with small molecule HDAC inhibitors suggests they represent potential therapeutic targets for correcting CNS-disease related deficits, including those relevant to schizophrenia. acs.orgnih.gov A study measuring gene expression in a large cohort of human postmortem brain samples found that HDAC2 transcript levels were significantly decreased by 34% in the DLPFC of patients with schizophrenia compared to controls. acs.orgnih.govharvard.edu This decrease was specific to HDAC2 and the DLPFC region. nih.govharvard.edu

Preclinical studies linking HDACs to cognitive circuitry have shown that abnormal amounts of HDACs disrupt cognition in rodents. jci.org For example, overexpression of HDAC2 in the mouse hippocampus impaired long-term potentiation and negatively regulated memory formation, while Hdac2 deletion had opposing effects. jci.org Conditional depletion of HDAC2 function in glutamatergic pyramidal neurons in mice led to a protective phenotype against behavioral models induced by psychedelic and dissociative drugs. researchgate.net Chronic treatment with the class I and class II HDAC inhibitor SAHA prevented the disruptive effects of MK801 on recognition memory in an HDAC2-dependent manner. researchgate.net These findings suggest that HDAC2 could be a novel target to improve synaptic plasticity and cognition in treated schizophrenia patients. researchgate.net

Hdac2-IN-1 Application in Cognitive Enhancement and Synaptic Plasticity Studies (e.g., Alzheimer's, ASD)

HDAC2 is known to regulate synaptic plasticity, and its dysregulation has been implicated in cognitive impairments observed in conditions like Alzheimer's disease (AD) and Autism Spectrum Disorder (ASD). researchgate.netnih.gov Increased levels of HDACs, specifically HDAC2, have been observed in the brains of individuals with Alzheimer's disease and in mouse models of AD. researchgate.net HDAC2 is considered a promising target for ASD because it regulates the mRNA and protein levels of EAAT2 and synaptic plasticity, which can ameliorate behavioral and cognitive impairments. researchgate.netnih.gov

Preclinical research has shown that HDAC inhibition can confer cognitive benefits in rodent models of aging and neurodegeneration. researchgate.net HDAC2 depletion or HDAC inhibitor therapy has been consistently shown to improve synaptic gene expression, long-term synaptic plasticity, and memory functions, while HDAC2 overexpression has the opposite effect. nih.gov Studies have explored the potential of identifying HDAC2 inhibitors for the management of ASD. nih.govresearchgate.net For example, in silico studies have screened compounds against HDAC2 to find potential inhibitors for reinstating synaptic wiring in ASD. nih.govresearchgate.net

Furthermore, administration of class I HDAC inhibitors has been shown to lead to a prolonged rescue of behavioral deficits in a mouse model of 16p11.2 deletion, a genetic alteration associated with ASD, which was accompanied by the restoration of excitation/inhibition balance and synaptic function in the prefrontal cortex. oup.com These results suggest that HDAC inhibition can be a highly effective therapeutic strategy for behavioral deficits in this model by restoring synaptic function. oup.com

Role of Hdac2-IN-1 in Chronic Pain Mechanisms in Animal Models

HDACs are involved in regulating gene expression in the peripheral and central nervous system and play a role in the onset and maintenance of neuropathic pain. nih.gov Aberrant alterations of HDACs have been demonstrated in neuropathic pain. nih.gov In a rat model of neuropathic pain induced by chronic constriction of the sciatic nerve (CCI), the expression of HDAC2 was significantly increased in the dorsal root ganglia (DRG) and spinal cord. nih.gov In the spinal cord, increased HDAC2 was primarily located in neurons and microglia cells of the spinal dorsal horn. nih.gov Another study demonstrated that spinal HDAC2 expression in astrocytes significantly increased following spared nerve injury (SNI)-induced neuropathic pain in mice, while no difference was observed in neurons. nih.gov

HDAC2 in DRG neurons has been shown to play a role in the epigenetic modulation of synaptic NMDAR activity in the spinal dorsal horn by regulating α2δ-1 expression. nih.gov Deletion of Hdac2 in DRG neurons induced increased histone acetylation levels at the Cacna2d1 promoter and upregulated α2δ-1 in DRG, potentiating α2δ-1-dependent NMDA receptor activity in the spinal dorsal horn. nih.gov

The involvement of HDAC1 and HDAC2 in microglial activation and neuropathic pain following nerve injury has been demonstrated in several studies. frontiersin.org Upregulation of HDAC2 expression has been found in the lumbar spinal cord of bone cancer pain model rats, and enhanced spinal HDAC2 contributes to mechanical hyperalgesia in these rats by down-regulating potassium-chloride cotransporter (KCC2) expression. researchgate.net Studies have also shown that the application of HDAC inhibitors can suppress microglial activation and alleviate neuropathic pain in preclinical models. frontiersin.org

Oncological Disease Models

Aberrant expression of classical HDACs, including HDAC2, has been linked to various malignancies, including hematological tumors. nih.gov In many cases, high levels of HDACs are associated with advanced disease and poor outcomes. nih.gov

Hdac2-IN-1 in Hematological Malignancy Models (e.g., B-ALL, AML, Neuroblastoma)

Histone deacetylase inhibitors (HDACis) have demonstrated activity in hematological malignancies. ashpublications.org While many clinically used HDACis are pan-inhibitors targeting multiple HDAC isoforms, research is exploring the effects of inhibiting specific HDACs. ashpublications.orgnih.gov

Studies using murine hematological cancer models, including MLL-AF9;NrasG12D-driven AML and Myc-driven B-cell lymphoma (Eμ-Myc), have investigated the effects of genetically depleting or pharmacologically inhibiting individual HDAC isoforms. ashpublications.org Genetic co-depletion of Hdac1 with Hdac2 was found to be pro-apoptotic in Eμ-Myc lymphoma both in vitro and in vivo, and this effect was phenocopied by the HDAC1/2-specific agent RGFP233. ashpublications.org This suggests that co-depletion or inhibition of HDAC1 and HDAC2 can mediate a robust pro-apoptotic response in this model. ashpublications.org

In neuroblastoma, the most common solid tumor in children, aberrant expression and activity of HDACs are known to promote tumor progression. nih.govfrontiersin.org Selective inhibition of HDAC1 and HDAC2 using compounds or RNA interference has been shown to induce differentiation and decrease viability in neuroblastoma cell lines. nih.gov Combined treatment with 13-cis retinoic acid augmented these effects and enhanced activation of retinoic acid signaling. nih.gov This indicates that selective HDAC1/HDAC2 inhibition can be a strategy to induce neuroblastoma differentiation. nih.gov Preclinical studies have highlighted the ability of HDAC inhibitors to inhibit cell proliferation, while promoting cell cycle arrest, differentiation, and apoptosis in neuroblastoma models. frontiersin.org

Research on Hdac2-IN-1 in Solid Tumor Models (e.g., HCC, Ovarian, Breast, Gastric)

Aberrant expression of HDACs, including HDAC2, has been observed in various solid tumors and is often associated with advanced disease stages and unfavorable patient outcomes. For instance, high expression levels of HDAC2 have been linked to poor prognosis in gastric and ovarian cancers. nih.gov Similarly, HDAC2 overexpression has been correlated with more aggressive stage III breast cancers and a worse prognosis. mdpi.com

Studies investigating the role of HDAC2 in cancer cells have shown that its depletion can lead to reduced tumor cell growth and the induction of apoptosis. In gastric cancer cells, for example, knockdown of HDAC2 selectively increased the expression of proapoptotic factors while repressing antiapoptotic ones. nih.gov Inhibition of HDAC2 has also been shown to suppress cell motility, invasion, and proliferation in gastric cancer cells. frontiersin.org In human lung cancer cells, inhibiting HDAC2 has been reported to activate p53 and Bax, contributing to the inhibition of tumor cell proliferation and induction of cell death. frontiersin.org

While these findings highlight the potential of targeting HDAC2 in solid tumors, research specifically detailing the application and effects of Hdac2-IN-1 in preclinical solid tumor models such as hepatocellular carcinoma (HCC), ovarian, breast, or gastric cancer models is not extensively described in the provided search results. The existing literature often discusses the role of HDAC2 in general or the effects of broader class I or pan-HDAC inhibitors in these contexts. The overexpression of Class I HDACs, including HDAC2, has been noted in various solid tumors, and their upregulation is frequently associated with poor prognosis in liver, gastric, ovarian, and breast carcinomas. mdpi.com Further research is needed to specifically delineate the effects of Hdac2-IN-1 in these solid tumor models.

Inflammatory and Autoimmune Disease Models

HDAC2 plays a significant role in regulating inflammatory and immune responses, making it a relevant target in the context of inflammatory and autoimmune diseases.

Hdac2-IN-1 in Lung Inflammaging and COPD Research

Reduced levels and activity of HDAC2 have been widely observed in the lungs of patients with chronic obstructive pulmonary disease (COPD), as well as in cellular and animal models exposed to cigarette smoke. physiology.orgoatext.comnih.govatsjournals.org This decrease in HDAC2 is considered a key factor contributing to the chronic inflammation, increased oxidative stress, DNA damage, cellular senescence, and reduced responsiveness to corticosteroids characteristic of COPD. physiology.orgoatext.comnih.govatsjournals.org

HDAC2 is involved in the regulation of the DNA damage response and cellular senescence, processes implicated in lung inflammaging and the development of COPD. physiology.orgnih.gov Genetic studies in mice have further underscored the importance of HDAC2, demonstrating that its genetic ablation exacerbates DNA damage, inflammatory responses, and the decline in lung function in response to cigarette smoke exposure, leading to emphysema-like changes. nih.gov Downregulation of HDAC2 can lead to increased acetylation of histones, promoting the transcription of pro-inflammatory genes. atsjournals.org While the provided information emphasizes the critical role of HDAC2 in lung inflammaging and COPD pathogenesis, specific research utilizing Hdac2-IN-1 in these models is not detailed.

Studies on Hdac2-IN-1 in Rheumatoid Arthritis Models

HDAC2 has been identified as a key player in the progression of rheumatoid arthritis (RA). Studies have shown that HDAC2 is highly expressed in the synovial tissue of RA patients and in collagen-induced arthritis (CIA) rat models, a common preclinical model for RA. nih.govnih.gov

Research findings indicate that elevated HDAC2 expression contributes to the pathogenesis of RA by promoting the proliferation, migration, and invasion of fibroblast-like synoviocytes (FLS), while simultaneously inhibiting their apoptosis in vitro. nih.gov These effects on FLS are crucial in the development of synovial inflammation and joint destruction in RA. Furthermore, studies involving the silencing of HDAC2 in CIA rat models have demonstrated a reduction in arthritis severity and a decrease in inflammatory factors. nih.govnih.gov Specifically, silencing HDAC2 was shown to downregulate the expression of chemokine ligand 7 (CCL7), a chemokine involved in the IL-17 signaling pathway, which plays a significant role in RA inflammation. nih.gov This suggests that targeting HDAC2 could be a promising therapeutic strategy for RA by modulating FLS behavior and inflammatory pathways. While the research highlights the importance of HDAC2 in RA, specific studies using Hdac2-IN-1 in these models are not explicitly detailed in the provided snippets.

Cardiovascular and Other Organ System Research

The involvement of HDAC2 extends to the cardiovascular system and other biological processes, including erythroid differentiation.

Hdac2-IN-1 Impact on Cardiac Remodeling and Hypertrophy in Animal Models

HDAC2 has been shown to play a significant role in the development of cardiac hypertrophy and adverse cardiac remodeling. Research in animal models has demonstrated that HDAC2 is activated in response to hypertrophic stimuli, such as isoproterenol (B85558) infusion or pressure overload induced by aortic banding. ahajournals.org This activation of HDAC2 appears to precede the increase in heart weight to body weight ratio, a marker of hypertrophy. ahajournals.org

Further evidence for the pro-hypertrophic role of HDAC2 comes from genetic studies. Hdac2 knockout mice have shown resistance to various stimuli that typically induce cardiac hypertrophy, including pressure overload and calcineurin stimulation. frontiersin.orgnih.gov Conversely, transgenic overexpression of HDAC2 specifically in cardiomyocytes has been shown to lead to cardiac hypertrophy, indicating that HDAC2 is both necessary and sufficient for hypertrophic responses. frontiersin.org The activation of HDAC2 by inducible heat shock protein 70 (HSP70) has also been proposed as a mechanism triggering cardiac hypertrophy. ahajournals.org

Studies using general HDAC inhibitors, including a class I HDAC inhibitor like mocetinostat (B1684144) (which targets HDAC1, 2, and 3), have demonstrated cardioprotective effects and the ability to attenuate cardiac remodeling and hypertrophy in various animal models, such as those with transverse aortic constriction-induced pressure overload. wikipedia.orgkarger.comresearchgate.net These findings support the concept that inhibiting HDAC2, as part of class I HDAC inhibition, could be a viable approach to mitigate pathological cardiac hypertrophy and remodeling. Specific research directly investigating the impact of Hdac2-IN-1 on cardiac remodeling and hypertrophy in animal models is not explicitly detailed in the provided search results, but the established role of HDAC2 in these processes suggests a potential area of investigation for Hdac2-IN-1.

Hdac2-IN-1 in Erythroid Differentiation Studies

HDAC1 and HDAC2 have been identified as crucial regulators with overlapping functions in the differentiation of the erythrocyte-megakaryocyte lineage. researchgate.netnih.gov Their combined deletion in the bone marrow of mice results in severe hematopoietic defects, including significant anemia and thrombocytopenia, highlighting their essential role in the production of mature red blood cells and platelets. nih.gov

Genetic knockdown studies targeting individual HDACs have also provided insights. Knockdown of both HDAC1 and HDAC2 using short hairpin RNAs (shRNAs) in primary human erythroid cells has been shown to increase the relative expression of gamma-globin and epsilon-globin, suggesting a role in regulating globin gene expression during differentiation. pnas.org While HDAC2 knockdown in fetal liver cells did not significantly affect erythroid cell proliferation, differentiation, or apoptosis, it did have a negative impact on nuclear condensation and enucleation, critical steps in the maturation of red blood cells. mdpi.com These findings underscore the multifaceted involvement of HDAC2 in erythropoiesis. Research specifically on Hdac2-IN-1's effects on erythroid differentiation is not explicitly presented in the provided information, but the known functions of HDAC2 in this process suggest that Hdac2-IN-1 could be a tool to further investigate these mechanisms.

Computational and Structural Studies of Hdac2 in 1

In Silico Screening and Virtual Ligand Design for Hdac2-IN-1 Derivatives

In silico screening and virtual ligand design are widely employed computational techniques in the discovery and optimization of potential HDAC2 inhibitors. These methods allow for the rapid evaluation of large chemical libraries to identify compounds with a high likelihood of binding to the HDAC2 enzyme. Studies have utilized virtual screening approaches to identify potential HDAC2 inhibitors from various databases, including FDA-approved drugs and natural product libraries. dergipark.org.trbohrium.comnih.govnih.gov This involves docking molecules into the active site of HDAC2 and scoring their predicted binding affinity. dergipark.org.trnih.gov Virtual ligand design can then be used to propose modifications to identified hits or known scaffolds to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net While these methods have been applied successfully to identify and design various HDAC2 inhibitors, specific details regarding in silico screening or virtual ligand design efforts focused explicitly on Hdac2-IN-1 derivatives were not found in the consulted literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Hdac2-IN-1 Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activity, such as potency and selectivity towards HDAC2. By analyzing a series of compounds with known activity, QSAR models can identify the key molecular features that influence binding affinity and isoform selectivity. nih.govrjptonline.orgplos.orgtandfonline.com Various QSAR methods, including 2D and 3D approaches, have been applied to sets of HDAC2 inhibitors to understand the structural requirements for effective inhibition. rjptonline.orgtandfonline.comscilit.com These studies often involve calculating molecular descriptors and employing statistical techniques to build robust models that can predict the activity of new compounds. nih.govrjptonline.org QSAR analysis can thus provide valuable guidance for the rational design of more potent and selective HDAC2 inhibitors. rjptonline.org However, specific QSAR analyses conducted directly on Hdac2-IN-1 or its derivatives were not detailed in the reviewed literature.

Molecular Docking and Dynamics Simulations of Hdac2-IN-1 Interactions with HDAC2

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to investigate the specific interactions between a ligand and a target protein at the atomic level. Molecular docking predicts the preferred binding pose and affinity of a compound within the active site of HDAC2. dergipark.org.trnih.govmdpi.commdpi.com Studies on various HDAC2 inhibitors have shown that they typically bind in the catalytic pocket, often coordinating with the essential zinc ion present in the active site. mdpi.commdpi.comfrontiersin.orgnih.govrsc.org Key amino acid residues within the binding pocket are involved in interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions, which contribute to the stability of the protein-ligand complex. dergipark.org.trmdpi.comnih.govrsc.org MD simulations extend docking studies by providing a dynamic view of the protein-ligand complex over time, allowing for the assessment of stability, conformational changes, and the persistence of key interactions. dergipark.org.trfrontiersin.orgnih.govnih.gov MD simulations can provide insights into the flexibility of the binding site and the ligand, offering a more realistic representation of the binding event. dergipark.org.trnih.gov While these computational methods have been extensively applied to study the binding of numerous inhibitors to HDAC2, specific molecular docking or dynamics simulation data specifically detailing the interactions of Hdac2-IN-1 with HDAC2 were not found in the provided search results.

Pharmacophore Modeling for Hdac2-IN-1 Analogs

Pharmacophore modeling aims to identify the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) of a set of active compounds that are necessary for binding to a specific biological target like HDAC2. researchgate.netmdpi.com These models can be derived from the structures of known active ligands (ligand-based) or from the structure of the target protein and its interactions with ligands (structure-based). researchgate.net Pharmacophore models serve as a 3D query for virtually screening large databases to identify novel compounds that are likely to bind to the target. scilit.comresearchgate.net For HDAC2 inhibitors, common pharmacophore features often include a zinc-binding group, a linker region, and a cap group that interacts with the rim of the active site channel. mdpi.com These models are valuable for understanding the key structural requirements for HDAC2 inhibition and for guiding the design of new analogs. researchgate.netresearchgate.net Despite the general application of pharmacophore modeling in the field of HDAC2 inhibitor discovery, a specific pharmacophore model developed for or based on Hdac2-IN-1 analogs was not identified in the consulted literature.

Methodological Approaches in Hdac2 in 1 Research

Genetic Manipulation Techniques for HDAC2 (e.g., siRNA, shRNA knockdown, CRISPR-Cas9 knockout)

Genetic manipulation techniques are frequently used in HDAC2 research to investigate the specific roles of this enzyme, often in conjunction with pharmacological inhibitors like Hdac2-IN-1. These techniques allow researchers to reduce or eliminate HDAC2 expression or activity to discern its functions.

Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are common tools for achieving temporary and often incomplete knockdown of gene expression by targeting complementary mRNA for degradation. idtdna.comupm.edu.my This approach has been used to lower HDAC2 protein levels, which has been correlated with significant increases in the expression of certain genes, such as cartilage-specific genes like aggrecan and collagen 2(α1) in chondrocytes. nih.gov Studies have shown that shRNA-mediated knockdown of HDAC2 can lead to the upregulation of HDAC1 protein levels, indicating a potential compensatory mechanism between these two closely related deacetylases. nih.gov

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR-Cas9) technology offers a method for permanent and complete knockout of genes at the DNA level. idtdna.comupm.edu.my CRISPR-mediated disruption of HDAC2 in human cells has been utilized to identify distinct classes of HDAC2 target genes, revealing that HDAC2 can function in both gene repression and, surprisingly, the active expression of certain genes. plos.org This technique has also demonstrated that while HDAC2 null cells show signs of cross-regulation with HDAC1, specific epigenomic phenotypes, such as enhanced histone acetylation and methylation at gene targets, are still apparent. plos.org Inhibition of HDAC1 and HDAC2 has also been shown to enhance CRISPR/Cas9 genome editing efficiency by promoting a more open chromatin state, facilitating Cas9 access to target DNA. oup.com

Genetic studies involving the deletion or knockdown of Hdac2 in mouse models have provided insights into its distinct and redundant functions compared to Hdac1. For instance, loss of Hdac2 in embryonic stem cells did not significantly change global histone acetylation levels, unlike the loss of Hdac1. pnas.org However, combined deletion/depletion of Hdac1 with Hdac2 has been shown to induce potent pro-apoptotic effects in mouse lymphoma cells. nih.gov

Biochemical and Cell-Based Assays for Hdac2-IN-1 Efficacy

A range of biochemical and cell-based assays are employed to evaluate the efficacy of Hdac2-IN-1 and understand its impact at the molecular and cellular levels.

Histone Acetylation Assays (e.g., Western Blot for acetylated histones)

Histone acetylation assays, particularly Western blotting to detect levels of acetylated histones, are fundamental for assessing the enzymatic inhibitory activity of compounds like Hdac2-IN-1. Hdac2-IN-1 is known to increase histone H4K12 and H3K9 acetylation levels in a dose-dependent manner in cell lines such as SKNSH cells. medchemexpress.com This increase in acetylation is a direct consequence of HDAC2 inhibition, as HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin compaction. activemotif.combiologists.com

Studies using Western blot analysis have demonstrated that the loss of HDAC2 can lead to increased levels of certain acetylated histone marks, such as H3K9 acetylation. plos.org Similarly, ectopic expression of HDAC2 has been shown to reverse elevated HDAC1 and histone acetylation in nascent chromatin. researchgate.net While global histone acetylation levels may not significantly change with the loss of HDAC2 alone in some contexts, treatment with HDAC inhibitors, including those targeting HDAC1 and HDAC2, typically induces hyperacetylation of histones like H3K56 and pan-acetylated histone H4. researchgate.net

Gene Expression Analysis (e.g., qPCR, RNA-seq, Microarray)

Analyzing changes in gene expression is crucial for understanding the downstream effects of HDAC2 inhibition by Hdac2-IN-1. Techniques such as quantitative PCR (qPCR), RNA sequencing (RNA-seq), and microarray analysis are commonly used.

Gene expression profiling of cells treated with HDAC inhibitors, including selective HDAC1/2 inhibitors, can identify genes involved in various cellular processes. nih.gov For example, gene expression analysis has revealed that HDAC2 silencing can modulate gene expression, leading to transcriptional activation of specific target genes, particularly those involved in immune regulation like MHC class II genes. oncotarget.com

RNA-seq has been used in conjunction with CRISPR-mediated HDAC2 disruption to identify specific targets of HDAC2 repression and a novel class of genes actively expressed in a partially HDAC2-dependent manner. plos.org Microarray analysis has also been employed to study gene expression changes associated with HDACs, although newer methods like RNA-seq offer greater sensitivity. acs.org

Studies have shown that the expression levels of HDAC2 transcript can be altered in certain conditions, such as being decreased in the prefrontal cortex of patients with schizophrenia compared to controls, as measured by qPCR. acs.org Gene expression analysis in mouse models has also demonstrated that a selective HDAC1/2 inhibitor can reduce dementia-related gene expression in the brain. biorxiv.org

Chromatin Immunoprecipitation (ChIP) for Hdac2-IN-1 Target Engagement

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate protein-DNA interactions and assess the engagement of HDAC2 with specific genomic regions, which can be influenced by inhibitors like Hdac2-IN-1. ChIP assays involve immunoprecipitating chromatin fragments bound by HDAC2 using specific antibodies and then analyzing the associated DNA. activemotif.comdiagenode.com

ChIP assays have been performed to detect alterations in chromatin state and the binding of proteins like Cas9 to targeted DNA in the presence or absence of HDAC inhibitors. oup.com This technique allows researchers to determine if Hdac2-IN-1 treatment affects the recruitment or binding of HDAC2 to its target genes.

Studies using ChIP have shown that HDAC2 is associated with specific gene loci, such as regions surrounding exon 1 of the Prkcd gene. biologists.com ChIP-seq, a combination of ChIP and high-throughput sequencing, provides a genome-wide view of HDAC2 binding sites. activemotif.comdiagenode.com This approach has been used to identify HDAC2 binding sites and understand its role in regulating gene expression. activemotif.comdiagenode.com Research has indicated that HDAC2 is often required for the recruitment of HDAC1 to repressed target genes bound by HDAC2. plos.org

Preclinical in vivo Animal Model Studies Utilizing Hdac2-IN-1

Preclinical studies in in vivo animal models are essential for evaluating the efficacy and potential therapeutic applications of Hdac2-IN-1 in a complex biological system. These studies utilize various animal models to mimic human diseases or conditions where HDAC2 is implicated.

Selective inhibitors of HDAC1 and HDAC2, including compounds with similar inhibitory profiles to Hdac2-IN-1, have been evaluated in preclinical models of various diseases, such as acute myeloid leukemia (AML) and mood disorders. nih.govplos.org In AML xenograft models in mice, a selective HDAC1/HDAC2 inhibitor demonstrated the ability to reduce leukemic burden. aacrjournals.org

Animal models are used to assess the effects of Hdac2-IN-1 on relevant phenotypes and biological markers. For instance, studies in aged mice treated with a selective HDAC1/2 inhibitor have shown rejuvenation of multiple organ systems, including the kidney, brain, and heart, along with reduced dementia-related gene expression in the brain. biorxiv.org

In vivo studies also allow for the assessment of compound exposure and penetration into target tissues, such as the brain. Hdac2-IN-1 has been described as a brain-penetrant compound that increased histone H4K12 acetylation in the mouse brain after oral administration. medchemexpress.com

Genetic mouse models with targeted deletion or knockdown of Hdac2 are also considered in vivo approaches that complement pharmacological studies with Hdac2-IN-1, helping to elucidate the specific contributions of HDAC2 inhibition to observed phenotypes. pnas.orgnih.govbiologists.com

Future Directions and Research Gaps in Hdac2 in 1 Compound Studies

Elucidating Hdac2-IN-1 Isoform Selectivity Mechanisms and Off-Target Considerations

A critical area for future research involves a deeper understanding of the precise mechanisms by which Hdac2-IN-1 achieves its isoform selectivity, particularly over the highly homologous HDAC1 acs.orgnih.govmdpi.comrsc.orgmdpi.com. While one study has indicated Hdac2-IN-1 exhibits time-dependent selective inhibition of HDAC2 over HDAC1, achieving approximately 20-fold selectivity against HDAC1, the detailed molecular interactions governing this preference warrant further exploration acs.org.

The structural similarities between HDAC1 and HDAC2 present a significant challenge in developing highly selective inhibitors acs.orgnih.govmdpi.comrsc.orgmdpi.com. Future studies should aim to fully map the binding kinetics and conformational changes induced by Hdac2-IN-1 upon interaction with HDAC2 compared to other HDAC isoforms. Advanced computational approaches, such as ab initio QM/MM molecular dynamics simulations, which have been previously used to study the mechanism of time-dependent inhibition by a β-hydroxymethyl chalcone (B49325) towards HDAC2, could provide valuable insights into the subtle differences exploited by selective inhibitors acs.org.

Furthermore, a comprehensive assessment of potential off-target effects of Hdac2-IN-1 is crucial nih.govmdpi.comrsc.orgamegroups.org. While the goal of selective inhibition is to minimize such effects, thorough profiling across a broad range of enzymes and cellular pathways is necessary to fully understand the compound's specificity profile and potential for unintended interactions. This will inform the optimization of Hdac2-IN-1 or the design of next-generation selective HDAC2 inhibitors with improved safety profiles.

Table 1: Illustrative Selectivity Data for a Time-Dependent HDAC2 Inhibitor (β-hydroxymethyl chalcone)

| Enzyme | Inhibitory Activity (1 h) | Inhibitory Activity (24 h) | Time-Dependent Enhancement | Selectivity vs HDAC1 (24 h) |

| HDAC2 | Data not specified in snippet | Data not specified in snippet | ~54-fold increase | ~20-fold acs.org |

| HDAC1 | Data not specified in snippet | Data not specified in snippet | Almost no enhancement acs.org | - |

| HDAC3 | Data not specified in snippet | Data not specified in snippet | Almost no enhancement acs.org | - |

Note: Data is based on a related time-dependent HDAC2 inhibitor (β-hydroxymethyl chalcone) discussed in the context of achieving selectivity, as specific time-dependent data for Hdac2-IN-1 was not detailed in the provided snippets beyond the reported selectivity figure.

Investigating Hdac2-IN-1 in Novel Disease Pathologies and Biological Systems

The involvement of HDAC2 in a variety of biological processes and disease states suggests a broad potential for selective HDAC2 inhibitors. Beyond established links to certain cancers and neurological disorders, future research should explore the therapeutic applicability of Hdac2-IN-1 in novel disease pathologies.

HDAC2 has been implicated in conditions such as Alzheimer's disease, where its overexpression is observed and its inhibition has shown potential in restoring cognitive function in mouse models als-journal.commit.edu. Research also points to a role for HDAC2 in Autism Spectrum Disorder (ASD), positioning it as a promising therapeutic target als-journal.com. Furthermore, HDAC2 is involved in the pathogenesis of hepatocellular carcinoma (HCC), endometrial and ovarian cancers, mood disorders, and traumatic brain injury (TBI) als-journal.comspringermedizin.denih.govaacrjournals.orgplos.orgnih.govspandidos-publications.com.

Future studies could investigate the efficacy of Hdac2-IN-1 in preclinical models of these and other diseases where HDAC2 dysregulation is implicated. This includes exploring its effects in inflammatory conditions, cardiovascular diseases, and other neurological or metabolic disorders where HDACs, particularly Class I members, play significant roles nih.govmdpi.comamegroups.org. Investigating Hdac2-IN-1 in diverse biological systems, such as different cell types, tissues, and in vivo models, will be crucial to understand its full therapeutic spectrum and potential limitations. Studies using genetic knockdown of HDAC2 in specific cell types or tissues, as demonstrated in intestinal epithelial cells and microglia, can help delineate the specific contributions of HDAC2 in complex biological environments and guide the investigation of selective inhibitors nih.govnih.gov.

Development of Advanced Methodologies for Studying Hdac2-IN-1 in Complex Biological Environments

Studying the effects of selective HDAC2 inhibitors like Hdac2-IN-1 in complex biological environments necessitates the development and application of advanced methodologies. Traditional biochemical assays provide valuable data on enzyme inhibition, but understanding the compound's activity and impact within living cells, tissues, and organisms requires more sophisticated approaches.

Future research should focus on employing and developing advanced techniques such as:

Cell-based assays: Utilizing a wider range of cell lines and primary cells relevant to different disease models to assess Hdac2-IN-1's effects on cell proliferation, differentiation, apoptosis, and gene expression dovepress.com.

Omics technologies: Applying transcriptomics (RNA-seq), proteomics, and epigenomics (e.g., ChIP-seq to assess histone acetylation marks) to comprehensively analyze the molecular changes induced by Hdac2-IN-1 mdpi.comnih.gov. This can help identify downstream targets and affected pathways.

Advanced imaging techniques: Employing techniques to visualize the localization and dynamics of Hdac2-IN-1 and its effects on chromatin structure and protein interactions within cells nih.gov.

In vivo study methodologies: Developing and refining in vivo models that accurately reflect human disease pathologies and allow for the assessment of Hdac2-IN-1's pharmacokinetic and pharmacodynamic properties, as well as its therapeutic efficacy and potential off-target effects in a systemic context nih.govprimescholars.com. This includes utilizing genetic models (e.g., conditional knockouts) in conjunction with pharmacological interventions nih.govnih.govembopress.orgpnas.orgnih.gov.

Computational modeling: Further integrating molecular docking, molecular dynamics simulations, and other computational approaches to predict binding modes, assess selectivity, and guide the rational design of improved inhibitors acs.orgmdpi.comals-journal.comspandidos-publications.comdovepress.comnih.gov.

These advanced methodologies will provide a more comprehensive understanding of how Hdac2-IN-1 functions within its biological context, helping to bridge the gap between in vitro findings and in vivo outcomes.

Strategic Integration of Hdac2-IN-1 with Other Epigenetic Modulators in Preclinical Combinatorial Approaches

Given the complex nature of epigenetic regulation and disease pathogenesis, the strategic integration of selective HDAC2 inhibitors like Hdac2-IN-1 with other epigenetic modulators or therapeutic agents holds significant promise. Preclinical combinatorial approaches are crucial for identifying synergistic interactions and developing more effective treatment strategies.

Future research should explore combinations of Hdac2-IN-1 with:

Inhibitors of other HDAC isoforms: Investigating the effects of combining Hdac2-IN-1 with inhibitors selective for other Class I, II, or IV HDACs to understand potential synergistic or compensatory mechanisms nih.govmdpi.comrsc.orgamegroups.org.

DNA Methyltransferase Inhibitors (DNMTi): Combining HDAC inhibitors with DNMTi has shown synergistic activity in some cancer contexts by targeting different epigenetic mechanisms primescholars.comsci-hub.se. Exploring such combinations with a selective HDAC2 inhibitor could yield improved outcomes.

Immunotherapy agents: Research suggests that HDAC inhibition can enhance the effectiveness of immunotherapy, such as PD-1/PD-L1 blockade, by modulating the tumor microenvironment and immune cell function springermedizin.de. Investigating Hdac2-IN-1 in combination with immunotherapy in preclinical models is a promising avenue.

Other targeted therapies: Exploring combinations with inhibitors of key signaling pathways (e.g., AKT, mTOR), chemotherapy agents, or other drugs relevant to specific disease indications where HDAC2 plays a role aacrjournals.orgprimescholars.comsci-hub.se.

Q & A

Q. What is the primary mechanism of action of HDAC2-IN-1, and how does it differ from pan-HDAC inhibitors?

HDAC2-IN-1 selectively inhibits histone deacetylase 2 (HDAC2), a class I HDAC, by competitively binding to its catalytic zinc-dependent domain. Unlike pan-HDAC inhibitors (e.g., trichostatin A), which broadly target multiple HDAC isoforms, HDAC2-IN-1 exhibits specificity for HDAC2, reducing off-target effects. This selectivity is critical for dissecting HDAC2-specific roles in epigenetic regulation and disease models. Validation typically involves enzymatic assays comparing IC50 values across HDAC isoforms and cellular models using siRNA knockdowns to confirm phenotype specificity .

Q. What experimental models are most appropriate for assessing HDAC2-IN-1 efficacy in oncology research?

In vitro models such as cancer cell lines with HDAC2 overexpression (e.g., colorectal or leukemic cells) are foundational. Use dose-response curves to establish IC50 values and correlate with histone acetylation levels via Western blot (e.g., H3K9ac). For in vivo studies, xenograft models with HDAC2-driven tumors are recommended. Include controls with pan-HDAC inhibitors to contextualize specificity. Ensure reproducibility by performing triplicate experiments and reporting statistical significance (p < 0.05) for key findings .

Q. How should researchers optimize HDAC2-IN-1 treatment protocols to minimize cytotoxicity in non-target cells?

Titrate HDAC2-IN-1 concentrations using viability assays (e.g., MTT or Annexin V/PI staining) across cell types. Compare results to pan-HDAC inhibitors to confirm reduced cytotoxicity. Pharmacokinetic studies in animal models should monitor organ-specific toxicity (e.g., liver enzymes, renal function). Adjust dosing schedules (e.g., intermittent vs. continuous) based on half-life data to balance efficacy and safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in HDAC2-IN-1 efficacy data across different cancer subtypes?

Discrepancies often arise from variability in HDAC2 expression levels, epigenetic heterogeneity, or compensatory HDAC isoform activation. Address this by:

Q. What methodologies are recommended for analyzing HDAC2-IN-1’s impact on chromatin remodeling in neurodegenerative models?